molecular formula C13H20O B8436239 1-Phenyl-3-heptanol

1-Phenyl-3-heptanol

Cat. No.: B8436239
M. Wt: 192.30 g/mol
InChI Key: ROAOZBSINSZYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-heptanol, with the molecular formula C13H20O and a molecular weight of 192.30 g/mol, is an organic compound of interest in synthetic organic chemistry research . Its structure features a heptanol chain with a phenyl substituent at the 1-position and a hydroxyl group at the 3-position, making it a useful intermediate for methodological studies. This compound is related to derivatives like 3-heptyl benzenesulfenate, which are utilized in photochemical reactions to investigate the regioselective introduction of functional groups onto non-activated carbon atoms, a process of significant synthetic importance . As a chiral alcohol, it can serve as a building block for the synthesis of more complex molecules or in the study of free radical 1,5-hydrogen transfer reactions . Researchers value this compound for exploring new reaction pathways and functionalization techniques. 1-Phenyl-3-heptanol is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, consulting relevant safety data sheets and following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-phenylheptan-3-ol

InChI

InChI=1S/C13H20O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3

InChI Key

ROAOZBSINSZYOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 3 Heptanol

Established Chemical Synthesis Routes

Established routes for the synthesis of 1-phenyl-3-heptanol primarily rely on fundamental carbon-carbon bond-forming reactions followed by functional group transformations. These methods are robust and widely applicable in organic synthesis.

Electrophilic Aromatic Substitution as a Key Step in Phenyl-Alkanol Synthesis

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the attachment of various substituents to an aromatic ring. nih.gov The Friedel-Crafts acylation, a prominent EAS reaction, is a powerful method for the synthesis of aryl ketones, which are valuable precursors to phenyl-alkanols. wikipedia.orglibretexts.org

In the context of synthesizing phenyl-heptanol isomers, a Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield 1-phenyl-1-heptanone. wikipedia.orgstackexchange.com Subsequent reduction of this ketone would lead to 1-phenyl-1-heptanol (B1619153). wikipedia.org

However, the direct synthesis of 1-phenyl-3-heptanone (B13840505) via a Friedel-Crafts reaction is not straightforward. Acylation of benzene with a C7 acyl chloride that would place the carbonyl at the 3-position relative to the phenyl group is not possible in a single step. An alternative Friedel-Crafts approach could involve the reaction of benzene with an acyl chloride that already contains a phenyl group, though this can be synthetically complex. Due to these limitations, Friedel-Crafts acylation is more suited for producing the 1-phenyl-1-heptanol isomer. wikipedia.org

Grignard Reagent-Mediated Carbonyl Additions in 1-Phenyl-3-heptanol Formation

Grignard reactions are a fundamental tool for the formation of carbon-carbon bonds and are widely used in the synthesis of alcohols. libretexts.orglibretexts.org The synthesis of 1-phenyl-3-heptanol can be efficiently achieved through two primary Grignard routes, which involve the nucleophilic addition of a Grignard reagent to a carbonyl compound. libretexts.org

The first viable pathway involves the reaction of phenylethylmagnesium bromide with pentanal. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 1-phenyl-3-heptanol.

A second, equally effective route is the reaction of butylmagnesium bromide with 3-phenylpropanal. chemicalforums.com This approach mirrors the first in its mechanism, with the roles of the nucleophile and electrophile reversed between the aliphatic and phenyl-containing fragments.

Both Grignard strategies are highly effective for constructing the carbon skeleton of 1-phenyl-3-heptanol. The choice between these two routes may be influenced by the commercial availability and cost of the starting aldehydes and alkyl halides.

Table 1: Comparison of Grignard Synthesis Routes for 1-Phenyl-3-heptanol
RouteGrignard ReagentCarbonyl CompoundKey Bond Formation
1Phenylethylmagnesium bromidePentanalC2-C3 bond
2Butylmagnesium bromide3-PhenylpropanalC3-C4 bond

Catalytic Hydrogenation and Reduction Strategies for 1-Phenyl-3-heptanone to 1-Phenyl-3-heptanol

The reduction of the ketone 1-phenyl-3-heptanone is a critical step in many synthetic pathways leading to 1-phenyl-3-heptanol. This transformation can be accomplished using various reducing agents and methodologies, including catalytic hydrogenation and hydride reductions.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel. nih.gov This method is highly effective for the reduction of ketones to secondary alcohols. The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the reaction.

Alternatively, hydride-based reducing agents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to alcohols in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.orgyoutube.com For more resistant ketones, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions. libretexts.org

Table 2: Common Reduction Methods for 1-Phenyl-3-heptanone
MethodReagentsTypical ConditionsAdvantages
Catalytic HydrogenationH₂, Pd/C or Pt/Al₂O₃Elevated pressure and temperatureHigh efficiency, clean reaction
Sodium Borohydride ReductionNaBH₄, CH₃OH or C₂H₅OHRoom temperatureMild conditions, high selectivity
Lithium Aluminum Hydride ReductionLiAlH₄, anhydrous ether or THFAnhydrous conditions, followed by aqueous workupHigh reactivity for less reactive ketones

Multi-step Organic Synthesis Pathways for 1-Phenyl-3-heptanol Scaffolds

A complete multi-step synthesis of 1-phenyl-3-heptanol from basic starting materials like benzene would typically involve a combination of the aforementioned reactions. youtube.comlibretexts.orgyoutube.com A plausible synthetic sequence would commence with the Friedel-Crafts acylation of benzene to form an appropriate precursor, followed by further transformations to construct the heptanol (B41253) side chain.

For instance, one could start with the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640) to produce 3-benzoylpropanoic acid. quora.com The ketone functionality of this intermediate could then be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction, yielding 4-phenylbutanoic acid. organic-chemistry.org Subsequent reduction of the carboxylic acid to a primary alcohol would give 4-phenyl-1-butanol. This alcohol could then be converted to the corresponding alkyl bromide, which would be used to form a Grignard reagent. Reaction of this Grignard reagent with propanal would yield 1-phenyl-3-heptanol.

Alternatively, a more direct multi-step approach would utilize one of the Grignard routes discussed in section 2.1.2. For example, starting from benzene, ethylbenzene (B125841) can be prepared via Friedel-Crafts alkylation. Bromination of ethylbenzene would yield 1-bromo-2-phenylethane, which can be converted to phenylethylmagnesium bromide. Reaction with pentanal would then afford 1-phenyl-3-heptanol.

Asymmetric and Enantioselective Synthesis of 1-Phenyl-3-heptanol

The synthesis of a single enantiomer of 1-phenyl-3-heptanol is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess. researchgate.netmdpi.com

Chiral Catalysis for Stereoselective Alcohol Production

Chiral catalysts can be employed to achieve the enantioselective reduction of the prochiral ketone, 1-phenyl-3-heptanone, to a specific enantiomer of 1-phenyl-3-heptanol. nih.gov This can be accomplished through catalytic hydrogenation using a chiral metal complex or through enzymatic reduction.

For example, the enantioselective hydrogenation of α-keto esters, which are structurally similar to 1-phenyl-3-heptanone, has been successfully achieved using chiral ruthenium or rhodium phosphine (B1218219) catalysts. mdpi.com A similar strategy could be applied to the reduction of 1-phenyl-3-heptanone, where the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Biocatalysis offers another powerful approach to stereoselective alcohol production. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with high enantioselectivity. By selecting the appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer of 1-phenyl-3-heptanol.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Table 3: Approaches to Asymmetric Synthesis of 1-Phenyl-3-heptanol
MethodKey Reagent/CatalystPrinciple
Asymmetric Catalytic HydrogenationChiral Ru- or Rh-phosphine complexesEnantioselective reduction of 1-phenyl-3-heptanone
Enzymatic ReductionAlcohol Dehydrogenases (ADHs)Biocatalytic, highly enantioselective reduction of 1-phenyl-3-heptanone
Chiral AuxiliaryTemporarily attached chiral moleculeDiastereoselective reaction control

Diastereoselective Approaches to 1-Phenyl-3-heptanol Isomers

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of 1-phenyl-3-heptanol, this would involve creating the chiral center at the third carbon with a specific configuration relative to another stereocenter in the molecule. While specific literature detailing diastereoselective approaches for 1-phenyl-3-heptanol is not abundant, general methodologies can be applied.

One common strategy involves the use of chiral auxiliaries attached to the precursor molecule to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be appended to a precursor of 1-phenyl-3-heptanone, which would then guide a subsequent reduction of the ketone to yield a specific diastereomer of the final alcohol. After the stereocenter is set, the auxiliary is removed. Another approach is substrate-controlled diastereoselection, where an existing stereocenter in the starting material dictates the stereochemistry of the newly formed center. For example, if a chiral center were present elsewhere in the phenyl or heptyl chain of the precursor, it could influence the facial selectivity of a hydride attack on the carbonyl group of 1-phenyl-3-heptanone.

Enantioselective Reduction of Prochiral 1-Phenyl-3-heptanone and Analogues

The most direct route to enantiomerically enriched 1-phenyl-3-heptanol is the asymmetric reduction of the prochiral ketone, 1-phenyl-3-heptanone. This transformation converts the planar ketone group into a chiral hydroxyl group, with the stereochemical outcome determined by a chiral catalyst or reagent.

Transition metal catalysts featuring chiral ligands are widely used for this purpose. For instance, catalysts based on ruthenium, rhodium, or iridium, complexed with chiral phosphine ligands (like BINAP) or diamines, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of aryl alkyl ketones. These catalytic systems facilitate the delivery of hydrogen (or a hydride equivalent) to one specific face of the ketone, leading to a preponderance of one enantiomer of the alcohol.

Another established method involves the use of stoichiometric chiral reducing agents, such as those derived from boron. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a powerful tool for the enantioselective reduction of a wide range of ketones. The choice of the (R)- or (S)-catalyst determines whether the (R)- or (S)-alcohol is formed. For a substrate like 1-phenyl-3-heptanone, these methods would be expected to produce either (R)- or (S)-1-phenyl-3-heptanol in high enantiomeric excess.

Kinetic Resolution Techniques for 1-Phenyl-3-heptanol Enantiomers

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other, slower-reacting enantiomer enriched in the unreacted starting material. wikipedia.org This method is applicable to racemic 1-phenyl-3-heptanol, where a chiral catalyst can selectively acylate or oxidize one enantiomer at a higher rate.

The theoretical maximum yield for the recovery of a single enantiomer in a kinetic resolution is 50%. scielo.br For example, in the lipase-catalyzed kinetic resolution of a similar secondary alcohol, (±)-8-amino-5,6,7,8-tetrahydroquinoline, exposure to Candida antarctica lipase (B570770) B (CALB) resulted in a 45% yield of the unreacted starting material with 97% enantiomeric excess (ee), alongside 45% of the acylated product with >97% ee. wikipedia.org This demonstrates the efficiency of enzymatic kinetic resolution in separating enantiomers.

Biocatalytic and Enzymatic Synthesis of 1-Phenyl-3-heptanol

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as alcohol dehydrogenases and lipases, can operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and chemoselectivity.

Alcohol Dehydrogenase (ADH) Applications in Ketone Reduction to Alcohols

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphate (B84403) equivalent (NADP⁺/NADPH) as a cofactor. wikipedia.orgrsc.org In the synthetic direction, ADHs are highly effective biocatalysts for the asymmetric reduction of prochiral ketones to furnish enantiomerically pure chiral alcohols. organic-chemistry.org

The application of an ADH for the synthesis of 1-phenyl-3-heptanol would involve the reduction of 1-phenyl-3-heptanone. The enzyme's active site, which is chiral, would selectively bind the ketone in a specific orientation, leading to the transfer of a hydride from the NADH or NADPH cofactor to either the re- or si-face of the carbonyl group. This results in the formation of a single enantiomer of the corresponding alcohol. Many ADHs are available, each with different substrate specificities and stereopreferences (either Prelog or anti-Prelog), allowing for the selective synthesis of either the (R)- or (S)-alcohol. For example, an ADH from Leifsonia sp. S749 was shown to reduce acetophenone (B1666503) to (R)-1-phenylethanol with 99% ee. nih.gov To make the process economically viable, the expensive cofactor must be regenerated in situ. This is often achieved by using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) or by using a sacrificial alcohol like 2-propanol in a coupled-substrate approach. organic-chemistry.orgnih.gov

Lipase-Catalyzed Transformations for Chiral Resolution and Synthesis

Lipases are hydrolases that are widely used in organic synthesis for the kinetic resolution of racemic alcohols and amines. jocpr.com In a non-aqueous environment, lipases can catalyze enantioselective transesterification (acylation) reactions. nih.gov When racemic 1-phenyl-3-heptanol is exposed to a lipase in the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively acylate one of the alcohol's enantiomers at a much faster rate than the other. nih.govmdpi.com This allows for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer of the alcohol. scielo.br

The efficiency of this resolution is dependent on several factors, including the choice of lipase, solvent, acyl donor, and temperature. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and widely used biocatalyst for these transformations. nih.govnih.gov Studies on analogous compounds such as 1-phenyl-1-propanol (B1198777) have shown that Novozym 435 provides the highest enantioselectivity. nih.gov The choice of solvent and acyl donor also plays a critical role. For the resolution of 1-phenyl-1-propanol, the best results were obtained using toluene (B28343) as the solvent and lauric acid as the acyl donor, achieving an enantiomeric excess of 95% for the (S)-enantiomer. nih.gov

SubstrateLipaseAcyl DonorSolventTemp (°C)Result
(R,S)-1-phenyl-1-propanolNovozym 435Lauric AcidToluene5095% ee (S)-alcohol
(R,S)-1-phenylethanolNovozym 435Vinyl Acetaten-Hexane42100% ee (substrate)
(R,S)-1-phenylethanolBurkholderia cepaciaVinyl Acetaten-Heptane/[EMIM][BF4]N/A98.9% ee (product)

This table presents data for analogues of 1-phenyl-3-heptanol to illustrate the principles of lipase-catalyzed kinetic resolution.

Microbial Fermentation and Whole-Cell Biotransformations for Alcohol Production

Whole-cell biotransformations utilize entire microorganisms (e.g., bacteria, yeast, fungi) as catalysts, offering several advantages over the use of isolated enzymes. nih.gov The cells contain the necessary enzymes (like ADHs) and can internally regenerate the required cofactors, eliminating the need to add expensive cofactors or a separate regeneration system to the reaction medium. nih.govresearchgate.net This makes the process simpler and more cost-effective.

For the production of 1-phenyl-3-heptanol, a whole-cell system containing appropriate ketoreductases could be used to reduce 1-phenyl-3-heptanone. Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst known for its ability to reduce a variety of carbonyl compounds. The reduction of different aryl ketones using whole cells has been demonstrated to be highly enantioselective. researchgate.net The process typically involves incubating the substrate with a suspension of the microbial cells in a suitable buffer, often with a simple carbon source like glucose to support cofactor regeneration. The stereochemical outcome of the reduction depends on the specific enzymes present in the chosen microorganism. By screening different microbial strains, it is often possible to find a biocatalyst that produces the desired (R)- or (S)-enantiomer of 1-phenyl-3-heptanol with high optical purity. mdpi.com

Enzyme Engineering and Directed Evolution for Enhanced 1-Phenyl-3-heptanol Selectivity

The asymmetric synthesis of chiral alcohols, such as 1-phenyl-3-heptanol, is of significant interest, particularly for the pharmaceutical industry. Biocatalysis, utilizing enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers a highly selective and environmentally benign alternative to traditional chemical methods for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. The precursor for 1-phenyl-3-heptanol, 1-phenyl-3-heptanone, can be enantioselectively reduced using these enzymes. However, wild-type enzymes often exhibit limitations in substrate scope, activity, or stability under industrial process conditions.

Enzyme engineering, particularly through directed evolution, has emerged as a powerful tool to overcome these limitations. Directed evolution mimics the process of natural selection in the laboratory to tailor enzymes with desired properties. This involves generating a library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening to identify mutants with enhanced performance for a specific target reaction.

For the synthesis of chiral aromatic alcohols, ADHs and KREDs have been successfully engineered to exhibit improved catalytic efficiency and stereoselectivity. For instance, through iterative rounds of mutagenesis and screening, ADHs have been evolved to efficiently reduce bulky ketones that are poorly accepted by the wild-type enzyme. Key strategies often involve modifying amino acid residues within the substrate-binding pocket to better accommodate the substrate, thereby improving both activity and enantioselectivity. Mutations at sites distant from the active center can also influence catalytic efficiency by altering the enzyme's conformational dynamics.

While specific directed evolution studies for the reduction of 1-phenyl-3-heptanone are not extensively documented, the principles are well-established from studies on analogous aromatic ketones. Engineering an ADH or KRED for this purpose would involve screening a library of variants against 1-phenyl-3-heptanone and selecting for mutants that provide high conversion rates and high enantiomeric excess (e.e.) of the desired (R)- or (S)-1-phenyl-3-heptanol enantiomer. Techniques like structure-guided evolution, where mutations are designed based on the enzyme's crystal structure, can accelerate this process.

Table 1: Examples of Engineered Alcohol Dehydrogenases for Asymmetric Reduction of Aromatic Ketones
Enzyme (Source)SubstrateEngineering StrategyKey ImprovementResult (Conversion/e.e.)
ADH from Lactobacillus kefiri (LkADH)4-chlorodiphenylketoneIterative "shrinking mutagenesis"Enhanced activity and stereoselectivity>99% e.e. (R)
ADH from Rhodococcus ruber (ADH-A)1-phenylethane-1,2-diolDirected EvolutionImproved turnover numberN/A
ADH from Candida parapsilosis (CpRCR)Various aromatic ketonesEvolutionary coupling-inspired engineering1.2 to 7.8-fold increase in kcat/KmHigh stereoselectivity

Emerging Synthetic Strategies for 1-Phenyl-3-heptanol

Recent advancements in synthetic organic chemistry have provided new avenues for the construction of complex molecules like 1-phenyl-3-heptanol. These emerging strategies offer potential advantages in terms of efficiency, selectivity, and sustainability.

Radical Reactions in Complex Molecule Construction

Radical chemistry has undergone a renaissance, providing powerful tools for the formation of C-C bonds and the functionalization of C-H bonds under mild conditions. A plausible radical-based approach to 1-phenyl-3-heptanol could involve the addition of a carbon-centered radical to an unsaturated precursor.

One potential strategy is the radical addition to a styrene (B11656) derivative. For example, a butyl radical, generated from a suitable precursor, could be added across the double bond of a cinnamyl alcohol derivative. However, controlling the regioselectivity of such additions can be challenging.

A more targeted approach involves the functionalization of a C(sp³)–H bond. This strategy allows for the direct conversion of an inert C-H bond into a C-C bond. For the synthesis of 1-phenyl-3-heptanol, this could hypothetically involve the generation of a radical at the benzylic position of ethylbenzene, followed by coupling with a five-carbon fragment. Alternatively, a radical could be generated on a heptane (B126788) derivative and subsequently coupled with a phenyl-containing fragment. These reactions are often initiated by photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions. While a specific radical-based synthesis for 1-phenyl-3-heptanol is not established, the general principles of radical C-H activation and subsequent coupling represent a promising area for future synthetic design.

Transition Metal-Catalyzed Coupling Reactions in Alcohol Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon bonds. For the synthesis of secondary alcohols like 1-phenyl-3-heptanol, the Grignard reaction remains a highly effective and widely used method. This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone.

The synthesis of 1-phenyl-3-heptanol can be envisioned through two primary Grignard routes:

Route A: The reaction of phenylacetaldehyde (B1677652) with butylmagnesium bromide. In this approach, the butyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetaldehyde.

Route B: The reaction of benzaldehyde (B42025) with a 1-methylbutylmagnesium bromide (sec-amylmagnesium bromide). Here, the secondary alkyl group adds to the benzaldehyde carbonyl.

Following the initial addition, an acidic workup is required to protonate the resulting alkoxide and yield the final alcohol product. The Grignard reaction is highly versatile, but it requires strictly anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by protic solvents like water.

Table 2: Plausible Grignard Routes for the Synthesis of 1-Phenyl-3-heptanol
RouteCarbonyl CompoundGrignard ReagentBond Formed
APhenylacetaldehydeButylmagnesium bromideC3-C4
BBenzaldehyde1-Methylbutylmagnesium bromideC1(benzyl)-C2

Sustainable and Green Chemistry Methodologies for 1-Phenyl-3-heptanol

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 1-phenyl-3-heptanol, several strategies can be employed to enhance its sustainability profile.

Biocatalysis, as discussed in section 2.3.4, is a prime example of a green chemistry approach. The use of enzymes or whole-cell systems operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the need for harsh reagents, heavy metal catalysts, and volatile organic solvents. Whole-cell biocatalysts, such as those found in Daucus carota (carrot) roots, can be particularly advantageous as they contain the necessary enzymes and cofactor regeneration systems within their natural cellular environment, simplifying the process. The development of enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of the synthesis by reducing downstream purification steps.

Another green chemistry consideration is the choice of starting materials. Ideally, these should be derived from renewable feedstocks. While the synthesis of 1-phenyl-3-heptanol typically relies on petrochemical-derived precursors, research into producing aromatic compounds and alcohols from biomass is an active area.

Reaction Chemistry and Mechanistic Investigations of 1 Phenyl 3 Heptanol

Oxidation Reactions of 1-Phenyl-3-heptanol

Oxidation of secondary alcohols typically yields ketones. 1-Phenyl-3-heptanol undergoes oxidation to form 1-phenyl-3-heptanone (B13840505).

Conversion of 1-Phenyl-3-heptanol to 1-Phenyl-3-heptanone

The conversion of 1-phenyl-3-heptanol to 1-phenyl-3-heptanone involves the oxidation of the secondary alcohol group to a ketone. This transformation can be facilitated by various oxidizing agents. For instance, secondary alcohols can be oxidized to ketones using reagents such as chromium trioxide (CrO₃) or chromic acid (H₂CrO₄), also known as Jones reagent. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can also achieve this conversion. libretexts.org The oxidation process involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen atom from the carbon bearing the hydroxyl group, forming a carbon-oxygen double bond.

Kinetic and Mechanistic Studies of Oxidation Processes

Mechanistic studies of alcohol oxidation often involve the formation of a chromate (B82759) ester intermediate when chromium(VI) reagents are used. libretexts.org This is followed by an elimination step, which can resemble an E2-like mechanism, where a carbon-hydrogen bond is broken concurrently with the cleavage of the carbon-oxygen bond and reduction of the chromium species. libretexts.org

Research on the oxidation of related compounds, such as 1-phenylethanol, catalyzed by ruthenium(III) with phenyliodosoacetate (PIA), suggests a mechanism involving the formation of a complex between the catalyst and the oxidant, which then reacts with the substrate in a slow step. ias.ac.in While specific kinetic data for the oxidation of 1-phenyl-3-heptanol with various reagents were not extensively detailed in the search results, studies on similar systems indicate that the reaction rate can be influenced by the catalyst, oxidant, and solvent conditions. ias.ac.in

Dehydration and Elimination Reactions of 1-Phenyl-3-heptanol

Dehydration of alcohols is a common elimination reaction that results in the formation of alkenes. This process typically occurs under acidic conditions with heating. ucalgary.calibretexts.org

Formation of Alkenyl Phenyl Derivatives and Regioselectivity

Dehydration of 1-phenyl-3-heptanol can lead to the formation of isomeric alkenyl phenyl derivatives. The reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. According to Zaitsev's rule, the major product is usually the more substituted alkene, which is the more stable isomer. ucalgary.cayoutube.com For 1-phenyl-3-heptanol, elimination of a hydrogen from the carbon at position 2 or position 4 relative to the hydroxyl group at position 3 can occur.

If the dehydration proceeds via an E1 mechanism, a carbocation intermediate is formed after the loss of water. ucalgary.calibretexts.org The regioselectivity is then determined by the deprotonation of a beta-hydrogen from the carbon adjacent to the carbocation that leads to the most stable alkene. ucalgary.cayoutube.com Carbocation rearrangements, such as hydride or alkyl shifts, can also occur in E1 reactions, potentially leading to a mixture of products derived from a more stable carbocation. libretexts.org

Stereochemical Outcomes in Elimination Reactions

Elimination reactions can exhibit stereoselectivity, leading to the preferential formation of cis or trans alkene isomers. In E1 reactions, the stereochemical outcome is often less controlled compared to E2 reactions due to the planar nature of the carbocation intermediate. masterorganicchemistry.com However, the relative stability of the resulting alkenes can still influence the product distribution, with trans isomers generally being more stable than cis isomers due to reduced steric hindrance. ucalgary.ca

E2 reactions, which can occur with primary alcohols or under specific conditions with secondary alcohols, typically require an anti-periplanar arrangement of the leaving group (protonated hydroxyl) and the beta-hydrogen being removed. masterorganicchemistry.comunifi.it This geometric requirement can lead to specific stereochemical outcomes. While 1-phenyl-3-heptanol is a secondary alcohol, the specific conditions and reagents used for dehydration would dictate the predominant mechanism (E1 or E2) and thus influence the stereochemical results.

Substitution Reactions at the Hydroxyl Center of 1-Phenyl-3-heptanol

Substitution reactions at the hydroxyl center of alcohols involve the replacement of the hydroxyl group with another functional group. However, the hydroxyl group is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, such as a protonated alcohol (-OH₂⁺) or a sulfonate ester (e.g., tosylate). unifi.itlibretexts.org

Secondary alcohols like 1-phenyl-3-heptanol can undergo nucleophilic substitution reactions via both SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.ukmugberiagangadharmahavidyalaya.ac.in In acidic conditions, the hydroxyl group can be protonated, making water a good leaving group, and the reaction may proceed through an SN1 mechanism involving a carbocation intermediate. libretexts.org This pathway can lead to racemization if the reaction occurs at a chiral center.

Alternatively, under conditions favoring an SN2 mechanism, a strong nucleophile can attack the carbon bearing the activated hydroxyl group from the backside, leading to inversion of stereochemistry at the carbon center. chemguide.co.ukmugberiagangadharmahavidyalaya.ac.in The bulky nature of the substituents around the secondary carbon in 1-phenyl-3-heptanol can influence the feasibility and rate of the SN2 pathway.

Synthesis of Halogenated and Sulfonated Derivatives

The synthesis of halogenated and sulfonated derivatives of alcohols is a common approach to modify their chemical properties and introduce new sites for further reactions. For 1-Phenyl-3-heptanol, these modifications can occur at either the alcohol hydroxyl group or the phenyl ring, depending on the reaction conditions and reagents used.

Halogenation of alcohols typically involves replacing the hydroxyl group with a halogen atom or substituting hydrogen atoms on the alkyl chain or aromatic ring with halogens. While general methods for preparing halogenated alcohols from diols exist, involving reaction with aqueous hydrogen halide solutions in organic solvents, specific details for the direct halogenation of 1-Phenyl-3-heptanol at the alcohol position are not extensively detailed in the provided search results google.com. Halogenated hydrocarbons can also be formed through other routes, such as the reaction of alkyl halides with benzene (B151609) in the presence of a Lewis acid, as seen in Friedel-Crafts alkylation, though this is a method for synthesizing alkylbenzenes rather than halogenating an existing phenyl alcohol lkouniv.ac.in.

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), can occur on the aromatic ring of 1-Phenyl-3-heptanol through electrophilic aromatic substitution. Sulfonation is a well-known reaction for aromatic compounds, typically using fuming sulfuric acid or chlorosulfonic acid. The phenyl group in 1-Phenyl-3-heptanol is susceptible to such electrophilic attack. Enzymatic methods for sulfonation of secondary alcohols have also been studied. For instance, hydroxysteroid sulfotransferase STa catalyzes the O-sulfonation of various alcohols, including benzylic alcohols and 1-phenyl-1-heptanol (B1619153) enantiomers nih.govpsu.edu. Studies on related chiral secondary alcohols, such as 1-phenyl-1-pentanol and 1-phenyl-1-hexanol, indicate that the (R)-(+)-enantiomers are preferred substrates for this enzymatic sulfonation nih.govpsu.edu. This suggests that the stereochemistry of the secondary alcohol center in 1-Phenyl-3-heptanol influences its reactivity in enzymatic sulfonation.

Esterification and Transesterification Pathways

The hydroxyl group in 1-Phenyl-3-heptanol is reactive and can undergo esterification and transesterification reactions. Esterification involves the reaction of the alcohol with a carboxylic acid or a derivative (such as acyl chlorides or anhydrides) to form an ester. The hydroxyl group of 1-Phenyl-3-heptanol can react with acyl chlorides, like acetyl chloride, to form the corresponding ester .

Transesterification is a process that converts an ester into a different ester through reaction with an alcohol or acid, typically catalyzed by an acid or base catalyst, or enzymes. This involves the exchange of the alkoxy group of an ester with an organic group of an alcohol. Transesterification reactions can be catalyzed by various substances, including tin-based catalysts like di-n-butyl tin diacetate or titanium isopropoxide, and can be conducted under various conditions, including elevated temperatures and reduced pressure to remove the liberated alcohol google.com. Enzymatic transesterification using lipases has also been explored for related compounds, such as the transesterification between 1-heptanol (B7768884) and racemic 1-phenyl ethyl butyrate (B1204436) catalyzed by Candida cylindracea lipase (B570770) tandfonline.com. This enzymatic approach can be influenced by factors such as water content and can exhibit enantioselectivity tandfonline.com.

Reactivity of the Phenyl Moiety in 1-Phenyl-3-heptanol

The phenyl group in 1-Phenyl-3-heptanol is an aromatic ring and thus can undergo reactions characteristic of aromatic systems, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation rahacollege.co.in. The phenyl ring in 1-Phenyl-3-heptanol can participate in these reactions.

Friedel-Crafts acylation, for example, involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (like AlCl₃) to form a ketone lkouniv.ac.in. This reaction proceeds via the formation of an acylium ion, which acts as the electrophile lkouniv.ac.in. Friedel-Crafts alkylation, using alkyl halides and a Lewis acid, introduces an alkyl group onto the ring but can suffer from polysubstitution and rearrangement issues lkouniv.ac.in. The presence of the heptanol (B41253) chain attached to the phenyl ring in 1-Phenyl-3-heptanol would influence the regioselectivity and reactivity of these EAS reactions due to the electronic and steric effects of the substituent.

Functionalization and Derivatization of the Aromatic Ring

Beyond typical EAS, the phenyl ring can undergo various functionalization and derivatization reactions. This can include the introduction of different functional groups or the modification of existing substituents on the ring. Strategies for functionalizing aromatic rings, including late-stage functionalization, are active areas of research researchgate.netpku.edu.cn.

While specific examples of extensive functionalization of the phenyl ring in 1-Phenyl-3-heptanol are not detailed in the provided results, research on other phenyl-containing compounds demonstrates the possibilities. For instance, functionalization at specific positions of a phenyl ring in other molecules has been explored to study the impact on biological activity nih.gov. Methods for regioselective functionalization, such as para-C-H functionalization of arylhydroxylamines, highlight the development of precise methods for modifying aromatic systems pku.edu.cn. The nature and position of substituents on the phenyl ring significantly influence the outcome and feasibility of these functionalization reactions.

Influence of Steric and Electronic Effects on Reaction Pathways

Steric and electronic effects play a crucial role in determining the reactivity and selectivity of 1-Phenyl-3-heptanol in various chemical transformations.

The steric bulk of the heptanol chain and the phenyl group can hinder access to the reactive sites, particularly the hydroxyl group. For example, the phenyl group can reduce reaction rates in processes like oxidation and substitution reactions at the hydroxyl group due to steric hindrance .

Electronic effects, such as the inductive and resonance effects of the phenyl ring and the hydroxyl group, also influence reactivity. The phenyl group is generally considered slightly electron-withdrawing through induction but can donate electron density through resonance, particularly in the context of electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions lkouniv.ac.in. The hydroxyl group is an activating and ortho, para-directing group in EAS due to its strong electron-donating resonance effect lkouniv.ac.in. The combined electronic effects of these substituents on the phenyl ring in 1-Phenyl-3-heptanol would dictate the preferred positions for electrophilic attack.

Furthermore, steric and electronic factors influence stereoselectivity in reactions involving the chiral center at the C-3 position of the heptanol chain. As seen in the enzymatic sulfonation discussed earlier, the stereochemistry of the alcohol significantly impacts catalytic efficiency nih.govpsu.edu. Studies on the enzymatic reduction of aryl ketones to chiral secondary alcohols also highlight the role of electronic properties, steric factors, and hydrogen bonding in determining both activity and enantioselectivity researchgate.net. These findings suggest that the spatial arrangement of the groups around the chiral carbon in 1-Phenyl-3-heptanol and their electronic properties are critical determinants of stereochemical outcomes in reactions.

Spectroscopic and Advanced Analytical Characterization of 1 Phenyl 3 Heptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules like 1-phenyl-3-heptanol, providing information on the number and type of hydrogen and carbon atoms, as well as their connectivity.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

¹H NMR spectroscopy provides valuable information regarding the different sets of protons within the molecule, their electronic environments (chemical shift), and their neighboring protons (spin-spin splitting) libretexts.orgpressbooks.pub. The chemical shifts of protons in 1-phenyl-3-heptanol are influenced by the electronegativity of adjacent atoms (like oxygen in the hydroxyl group) and the presence of the aromatic ring pressbooks.pub. Analysis of the integration of the signals reveals the relative number of protons in each distinct environment. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, following the n+1 rule for simple cases, although more complex splitting (multiplets) can occur in chains with multiple neighboring protons libretexts.org. The signal for the hydroxyl proton (-OH) typically appears as a singlet and may be broad, and generally does not couple with vicinal hydrogens due to rapid exchange libretexts.org.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal libretexts.orgudel.edu. The chemical shifts in ¹³C NMR are spread over a wider range compared to ¹H NMR (up to 200 ppm for ¹³C vs. 10-12 ppm for ¹H), making it easier to distinguish between different carbon environments libretexts.org. Factors influencing ¹³C chemical shifts include hybridization and the electronegativity of attached atoms udel.edu. While ¹³C NMR signals are inherently weaker due to the low natural abundance of the ¹³C isotope, techniques like signal averaging are used to improve the signal-to-noise ratio libretexts.org.

For 1-phenyl-3-heptanol, the ¹H NMR spectrum would show signals corresponding to the aromatic protons, the protons on the carbon bearing the hydroxyl group, the methylene (B1212753) protons adjacent to the phenyl ring and the hydroxyl group, and the protons of the aliphatic chain. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including those in the phenyl ring, the carbon bearing the hydroxyl group, and the carbons in the heptyl chain.

While specific, detailed ¹H and ¹³C NMR data for 1-phenyl-3-heptanol were not extensively available in the search results, general principles of NMR analysis applied to similar structures (like 1-heptanol (B7768884) or 3-heptanol) are relevant libretexts.orghmdb.cawiredchemist.com. For instance, the ¹³C NMR spectrum of 1-heptanol shows distinct signals for each of the seven carbons, with chemical shifts decreasing as the carbons are further from the deshielding oxygen libretexts.org.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing correlations between nuclei and mapping the connectivity within the molecule.

COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled to each other through bonds. In a COSY spectrum of 1-phenyl-3-heptanol, cross-peaks would be observed for protons on adjacent carbon atoms, helping to trace the proton connectivities throughout the aliphatic chain and the relationship between the aliphatic chain and the methylene group adjacent to the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbons to which they are directly attached (one-bond correlations) columbia.eduustc.edu.cn. An edited HSQC spectrum can also differentiate between CH, CH₂, and CH₃ groups based on the phase of the signals columbia.edu. This is invaluable for assigning specific proton signals to their corresponding carbon atoms in 1-phenyl-3-heptanol, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes four bonds columbia.eduustc.edu.cn. This technique is particularly useful for establishing connectivity across quaternary carbons or heteroatoms and for confirming the positions of substituents. For 1-phenyl-3-heptanol, HMBC correlations would help connect the phenyl ring to the adjacent methylene group, the methylene group to the carbon bearing the hydroxyl group, and the carbon bearing the hydroxyl group to the rest of the heptyl chain. The intensity of HMBC cross-peaks depends on the coupling constant, and experiments are often optimized for different coupling ranges columbia.edu.

The combination of COSY, HSQC, and HMBC data allows for the comprehensive assignment of all proton and carbon signals and provides robust evidence for the molecular structure of 1-phenyl-3-heptanol. These techniques are considered powerful methods for tracing the carbon skeleton of organic compounds ustc.edu.cn.

Chiral NMR Methods for Enantiomeric Excess Determination

1-Phenyl-3-heptanol possesses a chiral center at the carbon bearing the hydroxyl group. Determining the enantiomeric excess (ee) is important for assessing the stereochemical purity of a sample. Chiral NMR methods involve the use of chiral auxiliary compounds or chiral shift reagents that interact differently with the enantiomers, rendering them diastereomeric in the NMR experiment google.com. Diastereomers have different spectroscopic properties, including distinct chemical shifts in their NMR spectra, allowing for the integration of the separated signals corresponding to each enantiomer google.comacs.org. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the mixture, from which the enantiomeric excess can be calculated acs.org. While the search results mention the use of chiral NMR for determining the ee of other chiral alcohols and amino acid esters using phosphorus-31 NMR or by forming diastereomeric phosphonates acs.org, and the determination of ee for 1-phenyl-1-propanols using chiral GC mdpi.com, specific examples or detailed procedures for 1-phenyl-3-heptanol using chiral NMR were not found. However, the general principle of using chiral auxiliaries or shift reagents to create diastereomeric environments observable by NMR is applicable.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural identification.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for analyzing small organic molecules 182.160.97. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation 182.160.97gatech.edu. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, producing a mass spectrum 182.160.97.

The molecular ion peak (M⁺) corresponds to the intact molecule that has lost one electron, providing the molecular weight of the compound 182.160.97. However, for some functional groups like alcohols, the molecular ion peak may be small or non-existent due to facile fragmentation libretexts.org.

Fragmentation patterns in EI-MS are characteristic of the molecule's structure and can be used to deduce structural information 182.160.97gatech.edualgimed.com. Common fragmentation pathways for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen (α-cleavage) gatech.edulibretexts.org. For 1-phenyl-3-heptanol, α-cleavage could occur on either side of the carbon bearing the hydroxyl group, leading to different fragment ions. The presence of the phenyl ring also influences fragmentation, with characteristic ions such as the tropylium (B1234903) ion (m/z 91) often observed from aromatic compounds with alkyl chains 182.160.97gatech.edu. Analyzing the m/z values and relative abundances of the fragment ions provides clues about the substructures present in 1-phenyl-3-heptanol.

While a specific EI-MS spectrum or detailed fragmentation analysis for 1-phenyl-3-heptanol was not found in the search results, information on the EI-MS of related alcohols like 3-heptanol (B47328) is available, showing characteristic fragmentation patterns nist.gov. General fragmentation principles for alcohols and aromatic compounds are applicable 182.160.97gatech.edulibretexts.org.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracy in the range of a few parts per million (ppm) acs.org. This high accuracy allows for the determination of the elemental composition or molecular formula of an ion algimed.comacs.org.

For 1-phenyl-3-heptanol, HRMS would provide a precise m/z value for the molecular ion (if observed) or significant fragment ions. This accurate mass can then be used to calculate the elemental composition (C₁₃H₂₀O) and confirm the molecular formula nih.gov. HRMS is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions algimed.com. It can also aid in elucidating fragmentation pathways by providing accurate masses for fragment ions, allowing their elemental compositions to be determined algimed.com. HRMS can be coupled with separation techniques like Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS) for the analysis of complex mixtures acs.org. The exact mass of 1-phenyl-3-heptanol is computed as 192.151415257 Da nih.gov.

Coupled Techniques: GC-MS for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This coupling is particularly valuable for the analysis of complex mixtures containing 1-Phenyl-3-heptanol. GC separates the volatile components of a mixture based on their differing affinities for the stationary phase and their vapor pressures. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparison to spectral libraries.

GC-MS is routinely employed in chemical analysis for the identification of unknown compounds and the deconvolution of components within a mixture. researchgate.net, chula.ac.th In the context of 1-Phenyl-3-heptanol, GC-MS can be used to confirm its presence in synthesis reaction mixtures, identify potential impurities or by-products, and determine the composition of formulations containing this alcohol. The mass spectrum of 1-Phenyl-3-heptanol would show a molecular ion peak corresponding to its molecular weight (192.30 g/mol for C₁₃H₂₀O nih.gov) and characteristic fragmentation ions resulting from the cleavage of specific bonds within the molecule. Analyzing these fragmentation patterns helps in confirming the structural integrity of 1-Phenyl-3-heptanol. GC-MS can also be used to validate product formation and confirm regioselectivity in synthetic routes leading to 1-Phenyl-3-heptanol.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential techniques for the identification of functional groups present in a molecule and for gaining insights into molecular structure and interactions. These techniques measure the vibrations of bonds within a molecule when exposed to infrared radiation. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the characteristic vibrational frequencies of different functional groups.

Characterization of Hydroxyl and Phenyl Functional Groups

For 1-Phenyl-3-heptanol, IR and FTIR spectroscopy are particularly useful for identifying and characterizing the hydroxyl (-OH) and phenyl (C₆H₅-) functional groups. Aliphatic alcohols typically exhibit a strong and broad O-H stretching vibration band in the region of 3300 to 3400 cm⁻¹. libretexts.org The breadth and exact position of this band are influenced by the extent of hydrogen bonding. libretexts.org The C-O stretching vibration in alcohols is usually observed as a strong band near 1000 cm⁻¹. libretexts.org

The presence of the phenyl group in 1-Phenyl-3-heptanol is confirmed by characteristic absorption bands associated with aromatic rings. These typically include C=C stretching vibrations in the region of 1500-1600 cm⁻¹ and C-H stretching vibrations around 3000-3100 cm⁻¹. libretexts.org The interaction between the phenyl ring and the alcohol functional group can also influence the spectral features. Studies on aromatic alcohols have shown that the phenyl ring can affect hydrogen bonding and may lead to the appearance of a less intense O-H stretching band around 3553 cm⁻¹, attributed to free or weakly interacting OH groups. acs.org

Hydrogen Bonding Analysis via O-H Stretching Vibrations

Vibrational spectroscopy, specifically the analysis of the O-H stretching vibrations, provides valuable information about hydrogen bonding in 1-Phenyl-3-heptanol. The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding interactions. In the presence of hydrogen bonding, the O-H stretching frequency typically shifts to lower wavenumbers (red-shifts), and the band becomes broader. arxiv.org Conversely, a sharp band at higher wavenumbers indicates the presence of free or non-hydrogen-bonded O-H groups. acs.org, nih.gov

Temperature-dependent FTIR studies can reveal changes in hydrogen bonding patterns. As temperature decreases, hydrogen bonding generally becomes stronger, leading to a more pronounced red-shift and broadening of the O-H stretching band. arxiv.org Analysis of the O-H stretching region in the IR spectrum of 1-Phenyl-3-heptanol can thus provide insights into the extent and strength of intermolecular hydrogen bonding in different phases or environments. The presence of both free and hydrogen-bonded O-H stretching bands can indicate an equilibrium between different associated species. acs.org, nih.gov

Chromatographic Separations and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of 1-Phenyl-3-heptanol. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is widely used for analyzing the purity and determining the quantity of volatile and semi-volatile compounds like 1-Phenyl-3-heptanol. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the end of the column generates a signal proportional to the amount of each component.

For 1-Phenyl-3-heptanol, GC can be employed to assess its purity by identifying and quantifying impurities present in a sample. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. GC is also used to determine conversion yields in reactions involving 1-Phenyl-3-heptanol by quantifying the amounts of starting materials, products, and by-products. nih.gov, asm.org The choice of GC column (e.g., packed or capillary, stationary phase material) and operating conditions (e.g., temperature program, carrier gas flow rate) are optimized to achieve adequate separation of 1-Phenyl-3-heptanol from other components in the mixture. While specific GC parameters for 1-Phenyl-3-heptanol were not found in the search results, methods for other heptanols and phenyl-containing compounds illustrate the general applicability of GC for their analysis. nih.gov, asm.org, researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique suitable for the separation and quantification of 1-Phenyl-3-heptanol, particularly when GC is not ideal due to low volatility or thermal instability. In HPLC, a liquid mobile phase is pumped through a column packed with a stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. A detector monitors the eluent, and the resulting chromatogram shows peaks corresponding to the separated components.

HPLC can be used for both analytical and preparative purposes. For 1-Phenyl-3-heptanol, analytical HPLC can be used to determine its purity and quantify its concentration in various samples. Preparative HPLC can be employed to isolate and purify 1-Phenyl-3-heptanol from complex mixtures. The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition are critical for achieving optimal separation. HPLC is also valuable for the separation of stereoisomers (enantiomers and diastereomers) if 1-Phenyl-3-heptanol is synthesized as a racemic mixture, often requiring the use of chiral stationary phases or derivatization with a chiral reagent followed by separation on a standard phase. mdpi.com, sioc-journal.cn, researchgate.net While specific HPLC methods for 1-Phenyl-3-heptanol were not detailed in the search results, the application of HPLC for the separation and analysis of other phenyl alcohols and similar compounds highlights its potential for characterizing 1-Phenyl-3-heptanol. mdpi.com, sioc-journal.cn

Chiral HPLC for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of chiral compounds like 1-Phenyl-3-heptanol, which possesses a stereogenic center at the C3 position. The principle involves using a chiral stationary phase that can selectively interact with each enantiomer, leading to their separation and differential retention times. The enantiomeric excess (ee) can then be quantified by comparing the peak areas of the separated enantiomers in the chromatogram.

While specific studies detailing the chiral HPLC separation of 1-Phenyl-3-heptanol were not extensively found in the immediate search results, the general principles and applications of chiral HPLC for assessing enantiomeric purity are well-established in the literature google.comrjptonline.orguma.es. For instance, chiral HPLC methods have been developed and validated for the separation of enantiomers in various other compounds, such as Mefloquine, using chiral stationary phases like Chiral-AGP or Chiralpak IG-3 google.comrjptonline.org. These methods typically involve optimizing parameters such as the chiral column type, mobile phase composition (e.g., mixtures of buffers and organic solvents like methanol (B129727) or acetonitrile), flow rate, column temperature, and detection wavelength to achieve adequate resolution and sensitivity for the enantiomers google.comrjptonline.org.

The determination of enantiomeric excess by chiral liquid chromatography is commonly performed using UV or fluorescence detectors uma.es. In some cases, achiral HPLC coupled with chiroptical detectors can also be used, employing the anisotropy factor as an analytical signal uma.es. However, the qualitative identification of enantiomers and the determination of their elution order often require the availability of pure enantiomer standards uma.es.

Method Development and Validation for 1-Phenyl-3-heptanol Analysis

The development and validation of analytical methods for the determination of 1-Phenyl-3-heptanol are essential to ensure accurate and reliable results. Method development involves selecting appropriate techniques and optimizing parameters for sample preparation, separation, and detection. Validation, on the other hand, confirms that the developed method is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and quantification), and specificity.

While direct studies on the method development and validation specifically for 1-Phenyl-3-heptanol were not prominently featured in the search results, the principles and practices of method validation in analytical chemistry are broadly applicable. For example, validation of chromatographic methods, such as GC-FID and HPLC, is a standard procedure in the analysis of various organic compounds, including fragrance allergens and volatile compounds in complex matrices like wine researchgate.netembrapa.br.

Key aspects of method validation typically include:

Specificity: Ensuring the method can accurately measure the analyte of interest without interference from other components in the sample.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range. This is often assessed by analyzing a series of standards at different concentrations and constructing a calibration curve rjptonline.orgresearchgate.net.

Accuracy: Evaluating how close the measured values are to the true concentration. This can be determined through recovery studies, where known amounts of the analyte are added to a sample matrix and the percentage recovered is measured uma.es.

Precision: Assessing the reproducibility of the method under normal operating conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) rjptonline.orgresearchgate.net.

Sensitivity: Determining the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) rjptonline.orgresearchgate.net.

For the analysis of compounds like 1-Phenyl-3-heptanol, techniques such as Gas Chromatography (GC) or HPLC coupled with suitable detectors (e.g., Flame Ionization Detector (FID) or Mass Spectrometry (MS)) would likely be employed. Method development would involve optimizing parameters such as the stationary phase, mobile phase or carrier gas, temperature programs, and injection techniques embrapa.brunito.ithpst.cz. Validation would then follow established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method's robustness and reliability rjptonline.org.

Dielectric and Other Advanced Spectroscopic Probes

Advanced spectroscopic techniques provide valuable insights into the molecular dynamics, relaxation phenomena, and supramolecular structure of chemical compounds. For 1-Phenyl-3-heptanol, such techniques can reveal information about its behavior in different phases and under varying conditions.

Broadband Dielectric Spectroscopy (BDS) for Molecular Dynamics and Relaxation Phenomena

Broadband Dielectric Spectroscopy (BDS) is a powerful technique used to study the reorientational dynamics of molecular dipoles over a wide range of frequencies (typically from 10⁻⁶ to 10¹² Hz) and temperatures indico.globalresearchgate.netacs.org. This technique is particularly useful for investigating relaxation processes, which are related to the movement and reorientation of molecules or parts of molecules in response to an applied electric field indico.globalresearchgate.net.

In monohydroxy alcohols, which can form hydrogen bonds, BDS often reveals complex relaxation behavior, including a slow Debye process and an alpha (α) relaxation process arxiv.orgaip.org. The Debye process is typically associated with the dynamics of transient supramolecular structures formed by hydrogen bonding, such as chains or rings arxiv.org. The α-relaxation, on the other hand, is related to the structural relaxation of the liquid and is linked to viscosity arxiv.org.

Studies on phenyl-substituted alcohols, while not specifically on 1-Phenyl-3-heptanol, have shown that the position of the phenyl ring relative to the hydroxyl group can influence the strength of the Debye relaxation, suggesting an impact on hydrogen bonding and the formation of supramolecular structures arxiv.org. The steric hindrance of the phenyl ring is assumed to affect chain formation arxiv.org. BDS, often combined with other techniques like Photon Correlation Spectroscopy (PCS), can help to disentangle these different relaxation modes and understand the dynamics of supramolecular structures arxiv.org.

While no direct BDS data for 1-Phenyl-3-heptanol was found, studies on similar alcohols indicate that BDS would be a suitable technique to investigate its molecular dynamics and the influence of the phenyl group and the alkyl chain length on its relaxation behavior and hydrogen bonding capabilities. The dielectric loss spectra would likely show characteristic peaks corresponding to different relaxation processes, providing information about their time scales and amplitudes.

X-ray Diffraction (XRD) for Supramolecular Structure in Condensed Phases

X-ray Diffraction (XRD) is a technique used to probe the arrangement of atoms and molecules in condensed phases, providing information about both short-range and long-range order. In liquids and amorphous solids, XRD can reveal details about the average molecular packing and the presence of supramolecular structures.

For alcohols, including phenyl-substituted ones, XRD can show a characteristic prepeak or shoulder at low scattering vectors (Q) in the diffraction pattern acs.orgacs.org. This prepeak is indicative of the formation of supramolecular clusters and the presence of intermediate-range order, often arising from hydrogen bonding acs.orgacs.org. The intensity and position of this prepeak can provide insights into the size, number, and architecture of these clusters acs.org.

Studies on phenyl derivatives of butanol isomers, for instance, have utilized XRD to characterize their supramolecular structure acs.org. These studies demonstrated that the addition of a phenyl moiety can lead to a more disordered organization of molecules and significantly decrease the number and size of hydrogen-bonded clusters formed via the O-H···O scheme acs.org. Furthermore, the phenyl group can participate in competing π-π interactions, which also influence the supramolecular assembly acs.orgresearchgate.net.

Applying XRD to 1-Phenyl-3-heptanol would allow for the investigation of its supramolecular structure in liquid or solid phases. The presence and characteristics of a prepeak in the XRD pattern could indicate the extent of hydrogen bonding and the formation of supramolecular assemblies. By comparing the XRD data of 1-Phenyl-3-heptanol with those of related alcohols, the specific influence of the heptanol (B41253) chain and the phenyl group on its molecular arrangement and clustering behavior could be elucidated. XRD measurements are typically carried out using diffractometers equipped with appropriate X-ray sources and detectors, with samples often measured in capillaries acs.orgacs.org.

Computational and Theoretical Studies of 1 Phenyl 3 Heptanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a single molecule of 1-phenyl-3-heptanol in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. arxiv.orgarxiv.org The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.comyoutube.com This is achieved by iteratively calculating the forces on the atoms and adjusting their positions until a stable conformation, or local minimum, is reached. mdpi.com For a molecule like 1-phenyl-3-heptanol, this process reveals the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or larger to achieve reliable geometries for organic molecules. nih.govresearchgate.net The resulting optimized structure is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for 1-Phenyl-3-heptanol Calculated via DFT (Note: These are representative values for a secondary alcohol with phenyl and alkyl substituents and are not from a specific study on 1-phenyl-3-heptanol.)

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(phenyl)-C(alkyl)1.51
Bond Length (Å)C-O (alcohol)1.43
Bond Length (Å)O-H (alcohol)0.96
Bond Angle (°)C-O-H109.5
Bond Angle (°)C(phenyl)-C-C112.0
Dihedral Angle (°)C-C-O-H~60 (gauche)

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective for predicting spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation and conformational analysis. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1-phenyl-3-heptanol, one can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions is often improved by averaging the results over several low-energy conformations, weighted by their Boltzmann population. nih.gov Discrepancies between calculated and experimental shifts can highlight specific conformational preferences or solvent effects not captured in the calculation. nih.gov Protons on the carbon adjacent to the hydroxyl group are expected to appear in the 3.4-4.5 ppm range, while the carbon bearing the hydroxyl group typically resonates between 50-80 ppm. openochem.orglibretexts.org

Vibrational Frequencies: The calculation of vibrational frequencies via DFT involves computing the second derivatives of the energy with respect to atomic displacements. psu.educhemrxiv.org This analysis yields the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For alcohols, the O-H stretching frequency is a particularly strong and characteristic band, typically found around 3300-3400 cm⁻¹. libretexts.orgirdg.org Theoretical spectra can help assign experimental peaks to specific molecular motions. Calculated frequencies are often systematically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. chemrxiv.org

Table 2: Representative Calculated vs. Typical Experimental Spectroscopic Data for a Phenylalkanol (Note: This table illustrates the expected correlation. Specific calculated values for 1-phenyl-3-heptanol are not available.)

ParameterCalculated ValueTypical Experimental Value
¹H NMR Shift (α-proton, ppm)~3.83.3 - 4.0
¹³C NMR Shift (α-carbon, ppm)~7060 - 80
IR Frequency (O-H stretch, cm⁻¹)~3550 (unscaled)3300 - 3400 (broad)
IR Frequency (C-O stretch, cm⁻¹)~1080 (unscaled)~1050

Molecular Dipole Moments and Polarizability Analyses

The molecular dipole moment and polarizability describe how the charge distribution of a molecule interacts with an external electric field. These properties are fundamental to understanding intermolecular forces, solubility, and dielectric properties.

Molecular Dipole Moment: The dipole moment is a measure of the net molecular polarity resulting from the non-uniform distribution of electron density. DFT calculations provide a reliable estimate of the magnitude and direction of this vector. For an alcohol like 1-phenyl-3-heptanol, the primary contribution to the dipole moment comes from the polar C-O and O-H bonds. In solution, the dipole moment of an alcohol is typically enhanced compared to its gas-phase value due to polarization effects from surrounding solvent molecules. researchgate.net For alcohols, calculated gas-phase dipole moments are often around 1.7 D, while in the liquid phase, this can increase to approximately 2.6-2.7 D. researchgate.netresearchgate.net

Polarizability: Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an electric field, inducing a temporary dipole moment. koreascience.kr It is a tensor quantity, but is often reported as an average value. Calculations show that polarizability generally increases with molecular size and the presence of delocalized π-electrons, as in the phenyl group. koreascience.kr These calculations help in understanding the van der Waals and dispersion forces that are crucial for the molecule's interactions. osti.gov

Table 3: Illustrative Calculated Electronic Properties of 1-Phenyl-3-heptanol (Note: Values are hypothetical, based on typical results for similar molecules.)

PropertyCalculated Value (Gas Phase)Expected Trend in Liquid Phase
Dipole Moment (Debye)~1.8 DIncrease (~2.7 D)
Average Polarizability (ų)~23 ųSlight Increase

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This approach is ideal for studying the conformational flexibility and intermolecular interactions of 1-phenyl-3-heptanol in a condensed phase. aip.org

Conformational Landscape and Dynamics of 1-Phenyl-3-heptanol

Due to the presence of multiple rotatable single bonds in its alkyl chain, 1-phenyl-3-heptanol is a flexible molecule that can exist in numerous conformations. mdpi.com MD simulations explore this conformational landscape by integrating Newton's equations of motion, allowing the molecule to sample different spatial arrangements at a given temperature. wustl.edu

The analysis of the simulation trajectory can reveal the most populated conformers and the energy barriers for transition between them. wustl.edu For molecules with flexible alkyl chains and phenyl groups, the conformational distribution is often complex. nih.govnih.gov One would expect to find distinct families of conformers for 1-phenyl-3-heptanol, likely characterized by the orientation of the phenyl group relative to the hydroxyl group and by either extended (linear) or folded (bent) arrangements of the heptanol (B41253) chain. mdpi.com

Table 4: Representative Conformational Substates for 1-Phenyl-3-heptanol from MD Simulations (Note: This table is illustrative of the types of analysis performed in an MD study.)

Conformer TypeKey Dihedral Angle(s)Relative Population (%)Description
ExtendedC-C-C-C ≈ 180°~45%The alkyl chain is in a linear, anti-periplanar arrangement.
Bent/GaucheC-C-C-C ≈ ±60°~50%The alkyl chain is folded due to one or more gauche torsions.
Phenyl-FoldedC(phenyl)-C-C-C (varied)~5%The phenyl group is folded back towards the alkyl chain.

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

In the liquid state, the properties of 1-phenyl-3-heptanol are dominated by intermolecular forces, particularly hydrogen bonding. physchemres.org The hydroxyl group acts as both a hydrogen bond donor (H-O···) and acceptor (···H-O), leading to the formation of transient networks. mdpi.com MD simulations using all-atom force fields (like OPLS-AA or CHARMM) can effectively model these interactions. mdpi.com

Analysis of the simulation can quantify the extent and dynamics of hydrogen bonding. This includes calculating the average number of hydrogen bonds per molecule, their lifetimes, and the distribution of cluster sizes (e.g., dimers, trimers, larger polymers). irdg.orgrsc.org The phenyl group introduces steric hindrance and potential for π-π stacking interactions, which can influence the structure of the hydrogen-bonded network compared to a simple linear alcohol. nih.govmdpi.com The interplay between hydrogen bonding and weaker van der Waals forces dictates the bulk properties of the liquid. rsc.orgtohoku.ac.jp

Table 5: Typical Hydrogen Bond Parameters from MD Simulation of an Alcohol (Note: Values are representative and not specific to 1-phenyl-3-heptanol.)

ParameterDefinitionTypical Value
H-Bond Distance (O···H)Distance between donor H and acceptor O1.8 - 2.0 Å
H-Bond Angle (O-H···O)Angle formed by the donor O-H and the acceptor O> 150°
Average H-Bonds per MoleculeAverage number of H-bonds a molecule participates in~1.8 - 2.0
H-Bond LifetimeAverage duration of a single hydrogen bond1 - 5 ps

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structures. While specific QSAR/QSPR studies on 1-Phenyl-3-heptanol are not extensively documented in publicly available literature, the methodologies for such studies are well-established and can be applied to this molecule. These models are crucial in fields like drug discovery and materials science for screening large numbers of compounds and prioritizing those with desired characteristics mdpi.combiointerfaceresearch.com.

A typical QSPR/QSAR study involves calculating a set of molecular descriptors that encode the structural, electronic, and physicochemical features of a molecule and then correlating these descriptors with an observed activity or property using statistical methods nih.govnih.gov.

Quantum-chemical descriptors are numerical values derived from the electronic structure of a molecule, calculated using methods like Density Functional Theory (DFT). These descriptors provide a more detailed and accurate representation of a molecule's properties compared to empirical parameters nih.govsapub.org. For a molecule like 1-Phenyl-3-heptanol, a range of quantum-chemical descriptors can be calculated to build robust QSAR/QSPR models.

Key quantum-chemical descriptors include:

Electronic Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. EHOMO is related to the electron-donating ability of a molecule, while ELUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity sapub.orgmdpi.com.

Electrostatic Properties: Descriptors derived from the molecular electrostatic potential (MEP) can identify regions of a molecule that are prone to electrophilic or nucleophilic attack. Partial atomic charges also fall under this category.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and softness (S), which are calculated from the HOMO and LUMO energies. The electrophilicity index (ω) is another important descriptor that quantifies the ability of a molecule to accept electrons mdpi.com.

Geometric Descriptors: These include molecular volume, surface area, and specific bond lengths and angles that describe the size and shape of the molecule.

The following table illustrates the types of quantum-chemical descriptors that would be calculated for a QSAR/QSPR study of 1-Phenyl-3-heptanol and similar aromatic alcohols.

Descriptor CategorySpecific DescriptorTypical Application in QSAR/QSPR
Electronic EHOMO, ELUMO, HOMO-LUMO GapPredicting reactivity, antioxidant activity, and electronic transitions.
Electrostatic Dipole Moment, Molecular Electrostatic Potential (MEP)Modeling interactions with biological receptors and predicting solubility.
Global Reactivity Electronegativity (χ), Chemical Hardness (η), Electrophilicity Index (ω)Correlating with reaction rates and biological activity.
Geometric Molecular Volume, Surface Area, OvalityRelating molecular size and shape to binding affinity and transport properties.

This table is illustrative and based on general QSAR/QSPR methodologies for organic molecules.

Computational methods, particularly DFT, can be used to predict the reactivity of 1-Phenyl-3-heptanol and its potential to interact with other molecules or surfaces. The interaction potential is crucial for understanding how the molecule behaves in different chemical environments nih.gov.

The reactivity of different sites within the 1-Phenyl-3-heptanol molecule can be assessed by calculating local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic Parr functions. These descriptors indicate which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack mdpi.com. For 1-Phenyl-3-heptanol, the hydroxyl group, the aromatic ring, and the alkyl chain would exhibit different reactivities. The oxygen atom of the hydroxyl group is a likely site for nucleophilic attack, while the phenyl ring can undergo electrophilic substitution.

The interaction potential of 1-Phenyl-3-heptanol with other molecules is governed by a combination of forces, including hydrogen bonding, van der Waals interactions, and π-stacking. Molecular dynamics (MD) simulations can be employed to model these interactions over time, providing insights into how 1-Phenyl-3-heptanol might interact with solvents, biological macromolecules, or material surfaces nih.gov.

Modeling of Supramolecular Assembly and Self-Organization

The self-organization of alcohol molecules into larger supramolecular structures is primarily driven by hydrogen bonding. In the case of 1-Phenyl-3-heptanol, the interplay between the hydroxyl group, the flexible alkyl chain, and the bulky, electronically active phenyl ring leads to complex self-assembly behaviors.

For less-hindered, linear alcohols, the formation of extended, chain-like supramolecular clusters through O-H···O hydrogen bonds is a common phenomenon nih.gov. However, the presence of bulky substituents near the hydroxyl group can favor the formation of smaller, ring-like structures such as dimers, trimers, or higher-membered rings nih.gov.

The phenyl ring in 1-Phenyl-3-heptanol has a profound and multifaceted impact on its self-assembly and the resulting nano-scale structures. It acts not only as a significant steric hindrance but also as an active participant in intermolecular interactions nih.gov.

Studies on similar phenyl alcohols have shown that the phenyl ring introduces alternative hydrogen bonding patterns that compete with the conventional O-H···O interactions. These include O-H···π interactions, where the hydroxyl group of one molecule donates its hydrogen to the electron-rich π-system of the phenyl ring of a neighboring molecule nih.govacs.org. Additionally, π-π stacking interactions can occur between the aromatic rings of adjacent molecules.

This competition leads to a more heterogeneous and disordered hydrogen-bonding network compared to analogous non-aromatic alcohols nih.govacs.org. The presence of the phenyl ring generally leads to a significant decrease in the size and concentration of the H-bonded clusters nih.gov. While non-aromatic long-chain alcohols like 6-methyl-3-heptanol tend to form more defined chain-like clusters, the introduction of the phenyl ring in a molecule like 1-Phenyl-3-heptanol would likely result in smaller, more transient, and more structurally diverse nanoassemblies nih.gov.

The following table summarizes the competing intermolecular interactions that govern the supramolecular assembly of 1-Phenyl-3-heptanol.

Interaction TypeDescriptionImpact on Supramolecular Structure
O-H···O Hydrogen Bonding The primary interaction between the hydroxyl groups of alcohol molecules.Promotes the formation of chain-like and ring-like clusters.
Steric Hindrance The steric bulk of the phenyl group and the alkyl chain hinders the close approach of molecules.Tends to favor smaller, less-ordered assemblies.
O-H···π Interactions The hydroxyl hydrogen interacts with the π-electron cloud of the phenyl ring.Competes with O-H···O bonding, leading to more diverse and disordered structures.
π-π Stacking Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.Can influence the packing and orientation of molecules within an assembly.
Van der Waals Forces Dispersive forces between the alkyl chains.Contribute to the overall cohesion and packing of the molecules, especially in longer chains.

This table is a theoretical representation of the intermolecular forces at play in 1-Phenyl-3-heptanol based on studies of similar molecules.

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-3-heptanol in academic research?

A retrosynthetic approach using Grignard reagents or catalytic coupling reactions is common. For example, Grignard synthesis (e.g., alkylation of benzaldehyde derivatives followed by reduction) can yield secondary alcohols like 1-Phenyl-3-heptanol. Key steps include:

  • Selecting precursors with compatible functional groups (e.g., phenylmagnesium bromide and heptanal derivatives) .
  • Optimizing reaction conditions (temperature, solvent polarity) to minimize side products like elimination or over-alkylation .
  • Validating product formation via GC-MS or NMR to confirm regioselectivity .

Q. How should researchers characterize the purity of 1-Phenyl-3-heptanol?

Use a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC): Quantify purity using internal standards (e.g., n-alkanes) and compare retention times to reference data .
  • NMR Spectroscopy: Assign peaks for the phenyl (δ 7.2–7.4 ppm) and hydroxyl (δ 1.5–2.0 ppm) groups, ensuring no residual solvent or starting material signals .
  • Melting Point Analysis: Compare observed values to literature data (if available) to detect impurities .

Q. What safety protocols are critical when handling 1-Phenyl-3-heptanol?

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-Phenyl-3-heptanol?

  • Cross-Validation: Compare NMR/IR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d6) to identify solvent-induced shifts or conformational changes .
  • Statistical Reproducibility: Replicate experiments under identical conditions and apply error analysis (e.g., standard deviation) to outlier data points .
  • Collaborative Verification: Share raw spectra with independent labs to confirm peak assignments .

Q. What experimental designs are optimal for studying stereochemical outcomes in 1-Phenyl-3-heptanol synthesis?

  • Chiral Catalysis: Employ enantioselective catalysts (e.g., BINOL-derived ligands) to assess stereocontrol and quantify enantiomeric excess via chiral HPLC .
  • Kinetic Isotope Effects (KIE): Use deuterated reagents to probe reaction mechanisms (e.g., SN1 vs. SN2 pathways) .
  • Computational Modeling: Perform DFT calculations to predict transition states and compare theoretical/experimental optical rotation values .

Q. How can researchers address discrepancies in thermodynamic data (e.g., boiling points) for 1-Phenyl-3-heptanol?

  • Systematic Reviews: Conduct scoping studies to aggregate data from peer-reviewed sources, noting measurement conditions (e.g., pressure, calibration standards) .
  • Replicate Measurements: Use calibrated instruments (e.g., micro-boiling point apparatus) under controlled atmospheres .
  • Meta-Analysis: Apply regression models to identify outliers or trends across datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.